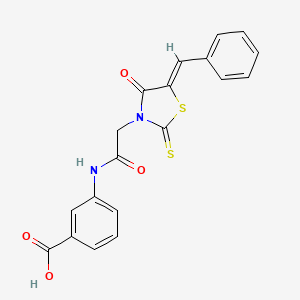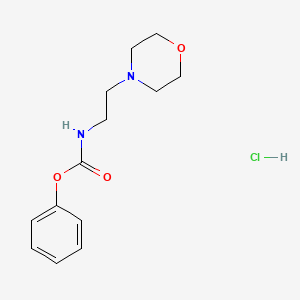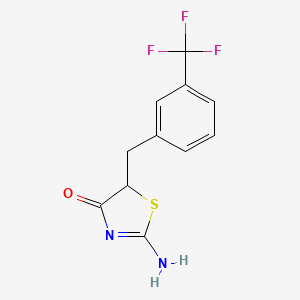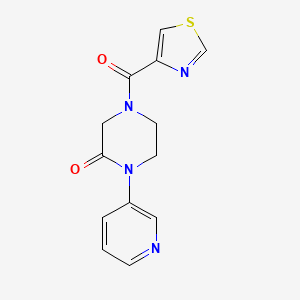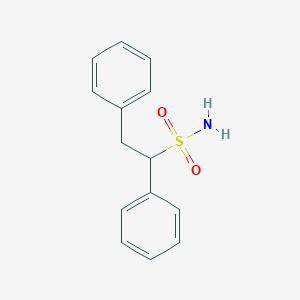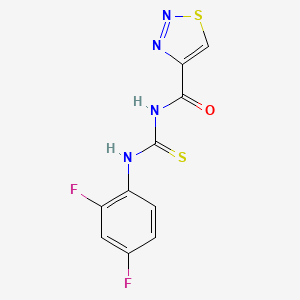![molecular formula C14H16ClN5OS B2712357 (2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone CAS No. 1436244-28-8](/img/structure/B2712357.png)
(2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a chloropyridinyl group, an ethylthiadiazolyl group, and a piperazinyl group. These groups are common in many biologically active compounds .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the piperazine ring and the pyridine ring. The chloro group on the pyridine ring could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the chloro group could potentially make the compound more reactive .科学的研究の応用
Antimicrobial Activity
Research has shown that pyridine derivatives, including compounds with chloropyridine moieties, have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds exhibit variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents. For example, a study by Patel, Agravat, and Shaikh (2011) synthesized amide derivatives including pyridinyl piperazinyl methanones, establishing their structures and evaluating their antimicrobial activities (Patel, Agravat, & Shaikh, 2011).
Antagonistic Properties
Compounds featuring a chloropyridine and piperazine structure have been explored for their potential as antagonists to various receptors. For instance, Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), identifying compounds with subnanomolar potencies. This research underscores the utility of chloropyridine-piperazine compounds in developing receptor antagonists (Romero et al., 2012).
Anticancer Agents
Thiadiazole-based compounds, which share structural similarities with the compound , have been investigated for their anticancer properties. A notable study by El-Masry et al. (2022) synthesized a series of thiadiazole-based compounds, demonstrating their selective cytotoxicity towards cancer cells over normal cells and indicating their potential as anticancer agents. These compounds were shown to induce cell cycle arrest and apoptotic cell death in cancer cells, highlighting their significance in cancer research (El-Masry et al., 2022).
Antimicrobial and Anticancer Activity
Further studies have synthesized novel compounds with pyrazole and thiadiazolyl moieties, evaluating their antimicrobial and anticancer activities. Compounds have been characterized and shown to possess significant activities, underscoring the potential of these chemotypes in developing therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5OS/c1-2-12-17-14(22-18-12)20-7-5-19(6-8-20)13(21)10-3-4-16-11(15)9-10/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMSZOQXICGLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-4-(3-ethyl-1,2,4-thiadiazol-5-YL)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

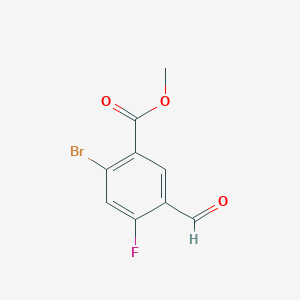
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2712278.png)
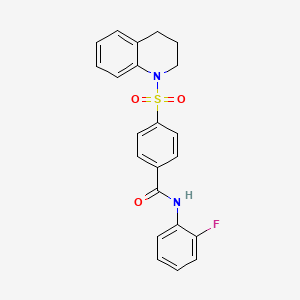
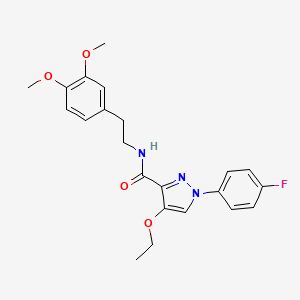
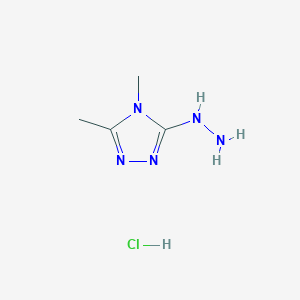
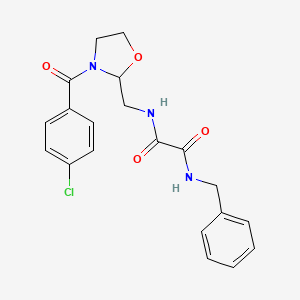
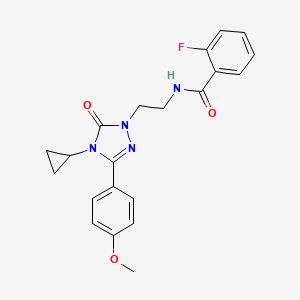
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(1H-pyrrol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2712285.png)
